Indole-3-carboxylic acid, 5-hydroxy-2-(morpholinomethyl)-1-phenyl-, ethyl ester, p-toluenesulfonate (ester), hydrochloride
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Overview
Description
Indole-3-carboxylic acid, 5-hydroxy-2-(morpholinomethyl)-1-phenyl-, ethyl ester, p-toluenesulfonate (ester), hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features an indole core, a morpholinomethyl group, and a phenyl group, making it a versatile molecule for chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Indole-3-carboxylic acid, 5-hydroxy-2-(morpholinomethyl)-1-phenyl-, ethyl ester, p-toluenesulfonate (ester), hydrochloride typically involves multiple steps:
Formation of Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of Carboxylic Acid Group: The carboxylic acid group is introduced via a Friedel-Crafts acylation reaction, using an appropriate acyl chloride.
Hydroxylation: The hydroxyl group at the 5-position can be introduced through selective hydroxylation using reagents like m-chloroperbenzoic acid (m-CPBA).
Morpholinomethylation: The morpholinomethyl group is added through a Mannich reaction, involving formaldehyde, morpholine, and the indole derivative.
Esterification: The ethyl ester is formed by reacting the carboxylic acid with ethanol in the presence of a strong acid catalyst.
Formation of p-Toluenesulfonate Ester: The esterification with p-toluenesulfonic acid is achieved by reacting the ethyl ester with p-toluenesulfonyl chloride.
Hydrochloride Formation: The final hydrochloride salt is obtained by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, forming quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups or the aromatic rings, leading to various reduced forms.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation using bromine (Br₂) or chlorination using thionyl chloride (SOCl₂).
Major Products
Oxidation: Quinones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Halogenated derivatives or other substituted indoles.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its diverse functional groups allow for various chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural similarity to natural indole derivatives makes it a useful probe in biochemical assays.
Medicine
Medically, this compound has potential applications in drug development. Its unique structure allows it to interact with various biological targets, making it a candidate for therapeutic agents.
Industry
Industrially, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its versatile reactivity makes it a valuable intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of Indole-3-carboxylic acid, 5-hydroxy-2-(morpholinomethyl)-1-phenyl-, ethyl ester, p-toluenesulfonate (ester), hydrochloride involves its interaction with specific molecular targets. The indole core can interact with enzymes and receptors, modulating their activity. The morpholinomethyl group can enhance the compound’s solubility and bioavailability, facilitating its cellular uptake.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with a simpler structure.
5-Hydroxyindoleacetic acid: A metabolite of serotonin with a hydroxyl group at the 5-position.
Morpholine derivatives: Compounds containing the morpholine ring, used in various chemical applications.
Uniqueness
Indole-3-carboxylic acid, 5-hydroxy-2-(morpholinomethyl)-1-phenyl-, ethyl ester, p-toluenesulfonate (ester), hydrochloride is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and interact with various biological targets sets it apart from simpler indole derivatives.
Properties
CAS No. |
88461-83-0 |
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Molecular Formula |
C29H31ClN2O6S |
Molecular Weight |
571.1 g/mol |
IUPAC Name |
ethyl 5-(4-methylphenyl)sulfonyloxy-2-(morpholin-4-ium-4-ylmethyl)-1-phenylindole-3-carboxylate;chloride |
InChI |
InChI=1S/C29H30N2O6S.ClH/c1-3-36-29(32)28-25-19-23(37-38(33,34)24-12-9-21(2)10-13-24)11-14-26(25)31(22-7-5-4-6-8-22)27(28)20-30-15-17-35-18-16-30;/h4-14,19H,3,15-18,20H2,1-2H3;1H |
InChI Key |
HTQDXKXZPYAWRA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)C)C4=CC=CC=C4)C[NH+]5CCOCC5.[Cl-] |
Origin of Product |
United States |
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